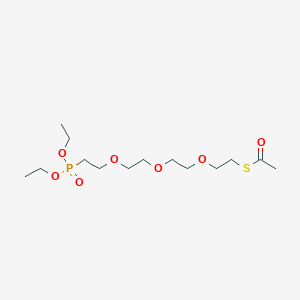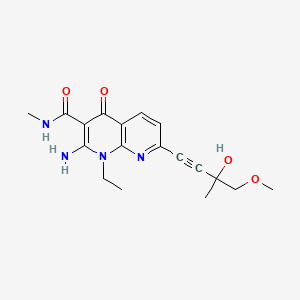
PSB-12105
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-12105 is a fluorescent-labeled selective adenosine A2B receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Biological Studies and A2B Adenosine Receptors : PSB-12105, a fluorescent-labeled selective antagonist, has high affinity and selectivity for A2B adenosine receptors (A2BARs). These receptors are targeted by antiasthmatic xanthines and proposed as novel targets in immuno-oncology. This compound is useful in establishing receptor-ligand binding assays using flow cytometry, making it a potent tool for biological research (Köse et al., 2018).
Bolometric Polarimetry : this compound has been instrumental in the development of bolometric polarimeters for cosmic microwave background (CMB) studies. These studies enhance our understanding of the universe's early stages and contribute significantly to astrophysics (Jones et al., 2006).
Biocomputing and Computational Biology : The PSB (Pacific Symposium on Biocomputing) series, including this compound, is crucial in advancing biocomputing and computational biology. These symposia focus on integrating computational methods with biological research, emphasizing molecular biology, genetics, genomics, and other related fields (Stormo, 1999).
Environmental Science and Wastewater Treatment : In environmental science, this compound relates to the concept of permeable-support biofilms (PSB) for wastewater treatment. This approach combines aerobic heterotrophic oxidation, nitrification, and denitrification, showcasing an innovative method for treating sewage (Timberlake et al., 1988).
Synchrotron Light Sources : this compound is linked with the development of a pseudo-single-bunch (PSB) operational mode in synchrotron light sources. This mode significantly expands the capabilities of synchrotrons, particularly in dynamics and time-of-flight experiments, and offers a versatile tool for various scientific applications (Sun et al., 2012).
Agriculture and Soil Science : The concept of phosphate solubilizing bacteria (PSB) in agriculture, such as this compound, has been pivotal in enhancing crop growth and yield. It improves soil fertility by increasing the availability of phosphorus, a critical nutrient for plants (Sundara et al., 2002).
Stem Cell Research : In stem cell research, this compound is associated with advancements in pluripotent stem cell (PSC) technologies. This includes the development of novel methods for precisely editing DNA in human PSCs to correct disease-causing mutations and for functional genetic analysis (Smith et al., 2016).
Eigenschaften
Molekularformel |
C31H34BF2N7O4 |
|---|---|
Molekulargewicht |
617.46 |
IUPAC-Name |
4-(1-Propyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl)-N-[2-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacen-8-yl)-ethyl]phenoxyacetamide |
InChI |
InChI=1S/C31H34BF2N7O4/c1-6-13-39-30(43)25-29(38-31(39)44)37-28(36-25)21-7-9-22(10-8-21)45-16-24(42)35-12-11-23-26-17(2)14-19(4)40(26)32(33,34)41-20(5)15-18(3)27(23)41/h7-10,14-15H,6,11-13,16H2,1-5H3,(H,35,42)(H,36,37)(H,38,44) |
InChI-Schlüssel |
XIMHBHBACDXPTB-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=C2C(C)=CC(C)=[N]2B(F)(F)N3C(C)=CC(C)=C13)COC4=CC=C(C(N5)=NC(NC(N6CCC)=O)=C5C6=O)C=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB12105; PSB 12105; PSB-12105 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)
![N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide](/img/structure/B1193466.png)


![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B1193474.png)

